4-Aminooxymethyl-phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(aminooxymethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-10-5-6-1-3-7(9)4-2-6/h1-4,9H,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQWGRLKAXYLKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594962 | |
| Record name | 4-[(Aminooxy)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089-12-5 | |
| Record name | 4-[(Aminooxy)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Dual Functionality Scaffold for Synthesis
The significance of 4-Aminooxymethyl-phenol in organic chemistry lies in its bifunctional nature, which allows it to act as a versatile intermediate in the synthesis of more complex molecules. The presence of two distinct reactive sites on a single, relatively simple aromatic ring makes it a valuable building block for constructing a variety of chemical architectures. This dual functionality enables chemists to perform sequential or orthogonal reactions, selectively modifying one part of the molecule while leaving the other intact for subsequent transformations.
The strategic placement of the aminooxymethyl group at the para position relative to the phenolic hydroxyl group influences the electronic properties of the aromatic ring, which in turn affects its reactivity in various chemical reactions. This structural arrangement is key to its utility as a synthetic scaffold, providing a predictable and controllable platform for the introduction of additional functional groups and the assembly of intricate molecular frameworks.
Synthetic Methodologies and Advanced Chemical Transformations
Novel Synthetic Routes for 4-Aminooxymethyl-phenol
The creation of the ether linkage and the introduction of the aminooxy functionality are the central challenges in the synthesis of this compound. Researchers have explored several strategies, primarily revolving around the use of phenolic or aminooxy precursors.
Strategies Involving Phenolic Precursors and O-Alkylation
A common and logical approach to the synthesis of this compound begins with a readily available phenolic precursor, 4-hydroxybenzyl alcohol. This starting material can be synthesized from phenol (B47542) and formaldehyde (B43269). researchgate.netprepchem.comgoogle.com The subsequent introduction of the aminooxymethyl group can be achieved through O-alkylation of the benzylic alcohol.
One prominent method for such transformations is the Mitsunobu reaction . This reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups, including ethers, under mild conditions. organic-chemistry.orgwikipedia.org In the context of this compound synthesis, 4-hydroxybenzyl alcohol can be reacted with a protected hydroxylamine (B1172632) derivative, such as N-hydroxyphthalimide, in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). organic-chemistry.orgnih.gov The reaction proceeds through an alkoxyphosphonium intermediate, which is then displaced by the nucleophilic N-hydroxyphthalimide. Subsequent deprotection of the phthalimide (B116566) group, typically via hydrazinolysis, yields the desired this compound.
Another viable O-alkylation strategy is a modification of the Williamson ether synthesis . wikipedia.orgmasterorganicchemistry.comyoutube.com This approach typically involves a two-step sequence. First, the benzylic alcohol of 4-hydroxybenzyl alcohol is converted into a better leaving group, such as a halide. For instance, treatment of 4-hydroxybenzyl alcohol with a brominating agent can yield 4-(bromomethyl)phenol. chemicalbook.com Subsequently, this benzylic bromide can be reacted with a suitable aminooxy precursor, like a salt of hydroxylamine or a protected hydroxylamine, to form the ether linkage via an SN2 reaction. wikipedia.org
The direct etherification of benzyl (B1604629) alcohols, including substituted derivatives, has also been explored using various catalytic systems. For instance, iron(III) chloride has been shown to catalyze the symmetrical and nonsymmetrical etherification of benzyl alcohols. nih.gov Similarly, copper-containing catalysts can facilitate the intermolecular dehydration of benzyl alcohols with other alcohols to form ethers. researchgate.net While not directly applied to this compound, these methods suggest potential pathways for its synthesis.
| O-Alkylation Strategy | Key Reagents | Intermediate(s) | Key Advantages |
| Mitsunobu Reaction | 4-hydroxybenzyl alcohol, N-hydroxyphthalimide, PPh₃, DEAD | Alkoxyphosphonium salt, Phthalimide-protected product | Mild reaction conditions, Stereochemical inversion at the alcohol center (if applicable). |
| Williamson Ether Synthesis | 4-(bromomethyl)phenol, Hydroxylamine derivative | Benzylic halide | Utilizes well-established SN2 chemistry, Good for primary halides. |
| Catalytic Etherification | 4-hydroxybenzyl alcohol, Aminooxy precursor, Metal catalyst (e.g., FeCl₃, Cu-based) | Potentially a carbocation intermediate | Avoids stoichiometric activating agents. |
Synthesis Utilizing Aminooxy Precursors
An alternative synthetic direction involves starting with a precursor that already contains the aminooxy functionality. For instance, a protected aminooxymethyl halide could be reacted with a phenolate. In this scenario, the phenolic hydroxyl group of a suitably protected 4-hydroxybenzaldehyde (B117250) or a related derivative would be deprotonated to form a phenoxide. This nucleophilic phenoxide would then displace the halide from the aminooxymethyl reagent in a Williamson ether synthesis fashion. This approach, however, is contingent on the availability and stability of the requisite aminooxy precursors. The synthesis of O-benzylhydroxylamine hydrochloride from benzyl halides and hydroxylamine derivatives has been reported, indicating the feasibility of preparing such precursors. google.comgoogle.com
Multistep Reaction Pathways and Convergent Synthesis Approaches
The synthesis of this compound is inherently a multistep process. A convergent synthesis approach is generally more efficient for such molecules. In a convergent strategy, different fragments of the molecule are synthesized separately and then joined together in the later stages. For the synthesis of this compound, a convergent approach would involve the independent synthesis of two key intermediates:
The Aromatic Core: 4-hydroxybenzyl alcohol, prepared from phenol and formaldehyde. researchgate.netprepchem.com
The Aminooxy Moiety: A suitable aminooxy nucleophile, such as a protected hydroxylamine (e.g., N-hydroxyphthalimide) or an aminooxymethyl halide.
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
Achieving high selectivity and yield in the synthesis of this compound requires careful optimization of various reaction parameters. The presence of two reactive hydroxyl groups (phenolic and benzylic) in the precursor 4-hydroxybenzyl alcohol necessitates strategies to ensure selective alkylation of the benzylic alcohol.
Catalyst Development and Ligand Effects
In catalytic etherification reactions, the choice of catalyst and, if applicable, the ligand is paramount. For instance, in copper-catalyzed O-alkylation of phenols, the ligand can influence the selectivity between O- and C-alkylation. google.com While the target reaction here is the alkylation of a benzylic alcohol, similar principles apply. The development of catalysts that favor the activation of the benzylic alcohol over the phenolic hydroxyl group is a key area for optimization. For iron-catalyzed etherification of benzyl alcohols, the use of a pyridine (B92270) bis-thiazoline ligand has been shown to be effective for nonsymmetrical ether synthesis, suggesting that ligand modification can control selectivity. nih.gov
Solvent Effects and Temperature Control
The choice of solvent can significantly impact the rate and selectivity of the reaction. In the Williamson ether synthesis, polar aprotic solvents like DMF or DMSO can accelerate the SN2 reaction. masterorganicchemistry.com For the Mitsunobu reaction, THF is a common solvent. wikipedia.org The solubility of the reactants and the stability of the intermediates are key considerations when selecting a solvent.
Temperature is another critical parameter. Higher temperatures can increase the reaction rate but may also lead to side reactions, such as dehydration of the benzyl alcohol or polymerization. In the Williamson ether synthesis, the temperature needs to be carefully controlled to favor substitution over elimination, especially if secondary halides are involved. masterorganicchemistry.com For the Mitsunobu reaction, the initial steps are often carried out at low temperatures (e.g., 0 °C) before allowing the reaction to warm to room temperature. wikipedia.org
| Parameter | Influence on Synthesis | Optimization Considerations |
| Catalyst | Can enhance reaction rate and selectivity. | Screening of Lewis and Brønsted acids; exploring transition metal catalysts. |
| Ligand | Modulates the reactivity and selectivity of metal catalysts. | Tuning steric and electronic properties of the ligand. |
| Solvent | Affects solubility, reaction rate, and pathway. | Choice between polar aprotic, polar protic, and non-polar solvents based on the specific reaction. |
| Temperature | Influences reaction kinetics and the prevalence of side reactions. | Optimization to maximize the rate of the desired reaction while minimizing decomposition and by-product formation. |
| Protecting Groups | Can be used to selectively block reactive sites. | Selection of protecting groups that are stable under the reaction conditions and can be removed without affecting the final product. |
Chemical Modification of the Phenolic Hydroxyl Group
Etherification: The synthesis of phenol ethers from this compound can be achieved through methods like the Williamson ether synthesis. wikipedia.org This reaction involves deprotonating the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. wikipedia.org The choice of base and reaction conditions is crucial to avoid side reactions, especially potential N-alkylation at the aminooxy group. Palladium-catalyzed allylic etherification represents a more modern approach, allowing for the formation of allylic aryl ethers under mild conditions with high regioselectivity. frontiersin.org
Esterification: Direct esterification of phenols with carboxylic acids is generally inefficient. libretexts.org More effective methods involve the use of more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. libretexts.orgyoutube.com For sterically hindered or sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification, provide a mild and efficient route to ester formation. orgsyn.orgorganic-chemistry.org These reactions convert the phenolic -OH into an ester group, which can alter the compound's electronic profile and serve as a protecting group or a cleavable linker.
Table 1: Comparison of Etherification and Esterification Methods for Phenols
| Reaction | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Williamson Ether Synthesis | Alkyl Halide, Base (e.g., NaH, K₂CO₃) | Varies with substrate | High yield for primary alkyl halides | Risk of elimination with secondary/tertiary halides; potential for N-alkylation |
| Ullmann Condensation | Aryl Halide, Copper Catalyst | High temperatures | Forms bis-aryl ethers | Harsh conditions, limited substrate scope |
| Acylation with Acyl Chloride | Acyl Chloride, Base (e.g., Pyridine) | Room temperature | Vigorous, fast reaction | Produces corrosive HCl byproduct |
| Acylation with Acid Anhydride (B1165640) | Acid Anhydride | Warming often required | Slower and more controlled than with acyl chlorides | Less reactive than acyl chlorides |
| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Mild, room temperature | Suitable for acid-labile and sterically hindered substrates | Requires stoichiometric coupling agent, generates urea (B33335) byproduct |
Controlling the position of functionalization on the phenol ring is critical for synthesizing specific isomers. The inherent electronic properties of the hydroxyl group strongly direct incoming electrophiles to the ortho and para positions. byjus.com Since this compound is already substituted at the para position, electrophilic attack is directed to the ortho positions (C2 and C6). However, achieving regioselectivity between different nucleophilic sites (O- vs. N-functionalization) or controlling substitution patterns on a multi-functional scaffold often requires strategic use of directing groups or catalysts. rsc.org
Challenges in regioselectivity arise from the competing nucleophilicity of the phenolic oxygen and the aminooxy nitrogen. rsc.org Protecting group strategies are often employed to temporarily block one reactive site while another is modified. google.com Furthermore, catalyst-controlled functionalization has emerged as a powerful tool. For instance, specific Lewis basic catalysts can override the innate electronic preference of the phenol ring to achieve ortho-selective halogenation, a transformation that would typically yield a para-product. nsf.gov
Reactions Involving the Aminooxymethyl Moiety
The aminooxymethyl group (-CH₂ONH₂) is a versatile handle for derivatization, primarily due to the high nucleophilicity of the aminooxy function. nih.gov
The reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime linkage is a cornerstone of "click chemistry". louisville.edunih.gov This ligation is highly chemoselective and can be performed under mild, often aqueous, conditions. nih.govnih.gov In a non-biological context, this strategy is employed for the synthesis of complex molecular architectures, functionalized materials, and polymer synthesis. researchgate.net
The reaction's rate can be significantly accelerated by catalysts such as aniline (B41778) or its derivatives. nih.govresearchgate.net The resulting oxime bond is notably stable compared to imines or hydrazones, making it a robust covalent link. nih.gov This allows for the reliable assembly of modular components, where one fragment contains the this compound moiety and the other bears an aldehyde or ketone.
Table 2: Key Features of Oxime Ligation
| Feature | Description | Reference |
|---|---|---|
| Reactants | Aminooxy (-ONH₂) and Carbonyl (Aldehyde/Ketone) | nih.gov |
| Product | Oxime (-O-N=C) | louisville.edu |
| Key Advantage | High chemoselectivity and stability of the resulting bond. | nih.govnih.gov |
| Catalysis | Often accelerated by aniline or other aminobenzoic acids at neutral pH. | researchgate.net |
| Applications | Modular synthesis, material science, polymer chemistry. | researchgate.net |
The primary amine of the aminooxy group can undergo reactions typical of amines, such as amidation and alkylation, to introduce further structural diversity.
Amidation: The aminooxy group can react with activated carboxylic acids (e.g., acyl chlorides, NHS esters) or via peptide coupling reagents to form N-oxy-amides. This reaction is a common strategy for linking molecules together. nih.gov Care must be taken to ensure selectivity, as the phenolic hydroxyl group can also react with highly reactive acylating agents.
Alkylation: N-alkylation of the aminooxy group can be achieved using alkyl halides. google.com This reaction can be subject to competition from O-alkylation of the phenolic hydroxyl. The use of phase-transfer catalysts can facilitate the alkylation process under heterogeneous conditions. google.com Reductive amination offers an alternative route, where the aminooxy group first forms an oxime with an aldehyde, which is then reduced (e.g., with sodium cyanoborohydride) to a stable secondary hydroxylamine. nih.govacs.org This two-step process provides a controlled method for introducing specific alkyl groups.
Electrophilic Aromatic Substitution on the Phenolic Ring
The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effect of the phenolic hydroxyl group. byjus.comchemguide.co.uk The -OH group is a strongly activating, ortho, para-director. libretexts.orgquora.com Since the para-position is occupied by the aminooxymethyl group, incoming electrophiles will be directed primarily to the two equivalent ortho-positions (carbons 2 and 6). chemistrystudent.com
This high reactivity means that reactions like halogenation and nitration can often proceed under much milder conditions than those required for benzene itself. byjus.comlibretexts.org For example, phenol reacts readily with bromine water to form a tri-substituted product without a Lewis acid catalyst. byjus.com To achieve mono-substitution on such a highly activated ring, less polar solvents and low temperatures are often necessary. youtube.commlsu.ac.in
The substituent at the para-position, -CH₂ONH₂, is weakly deactivating through its inductive effect, but the overwhelming activating and directing influence comes from the resonance effect of the phenolic -OH group. chemguide.co.uk Therefore, functionalization via electrophilic substitution provides a direct route to 2-substituted or 2,6-disubstituted derivatives of this compound.
Table 3: Common Electrophilic Aromatic Substitution Reactions on Phenols
| Reaction | Electrophile | Typical Reagents | Product(s) on this compound |
|---|---|---|---|
| Halogenation | Br⁺, Cl⁺ | Br₂ in CS₂ (for mono-substitution); Br₂(aq) (for poly-substitution) | 2-Bromo-4-aminooxymethyl-phenol or 2,6-Dibromo-4-aminooxymethyl-phenol |
| Nitration | NO₂⁺ | Dilute HNO₃ | 2-Nitro-4-aminooxymethyl-phenol |
| Sulfonation | SO₃ | H₂SO₄ (temperature dependent) | This compound-2-sulfonic acid |
| Friedel-Crafts Alkylation | R⁺ | Alkyl Halide, Lewis Acid (e.g., AlCl₃) | 2-Alkyl-4-aminooxymethyl-phenol |
| Friedel-Crafts Acylation | RCO⁺ | Acyl Halide, Lewis Acid (e.g., AlCl₃) | 2-Acyl-4-aminooxymethyl-phenol |
Development of Structure-Reactivity Relationships through Systematic Derivatization
Systematic derivatization of the this compound core is a classical medicinal chemistry approach to develop structure-reactivity relationships (SRR) or structure-activity relationships (SAR). By creating a library of analogs with controlled variations and assessing their chemical reactivity or biological activity, researchers can decipher the role of each part of the molecule.
A. Substitution on the Aromatic Ring: By leveraging the regioselective reactions described in section 3.3.1, substituents can be introduced at the C2 (and C6) position(s).
Electronic Effects : Introducing electron-withdrawing groups (EWGs) like -NO₂ or -Cl versus electron-donating groups (EDGs) like -CH₃ or -OCH₃ at the ortho position can modulate the acidity of the phenolic hydroxyl group and the nucleophilicity of the aminooxy group. libretexts.org An EWG at the ortho-position would increase the acidity of the phenol.
Steric Effects : Placing bulky substituents ortho to the hydroxyl group can create steric hindrance that may influence how the molecule interacts with a biological target, such as an enzyme's active site.
B. Modification of the Linker: The methylene (B1212753) (-CH₂-) component of the aminooxymethyl group can be altered.
Chain Length : Synthesizing analogs with longer alkyl chains (e.g., 4-aminooxyethyl-phenol) can probe the importance of the distance and flexibility between the phenyl ring and the aminooxy terminus.
Rigidity : Introducing conformational constraints, such as incorporating the linker into a cyclic system, can explore the preferred orientation of the functional groups.
A hypothetical SAR study might generate a data table similar to the one below, where analogs of this compound are synthesized and tested for a specific activity, for example, the inhibition of a target enzyme.
Table 3: Hypothetical Structure-Activity Relationship Data for this compound Derivatives
| Compound ID | Ring Substituent (R¹) | Linker (X) | Terminal Group (R²) | Enzyme Inhibition (IC₅₀, µM) |
| Lead (1) | H | -CH₂O- | -NH₂ | 50 |
| Analog-R1a | 2-Chloro | -CH₂O- | -NH₂ | 35 |
| Analog-R1b | 2-Methyl | -CH₂O- | -NH₂ | 75 |
| Analog-X1 | -(CH₂)₂O- | -NH₂ | 90 | |
| Analog-R2a | H | -CH₂O- | -N=CH-Ph | 20 |
| Analog-R2b | H | -CH₂O- | -N=C(CH₃)₂ | 45 |
This data is purely illustrative.
Advanced Spectroscopic and Analytical Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-Aminooxymethyl-phenol. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, the precise arrangement of atoms and their connectivity can be determined.
The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are influenced by the electronic environment, which is dictated by the arrangement of functional groups.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons: the phenolic hydroxyl (-OH) proton, the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) (-CH₂-) protons, and the amine (-NH₂) protons. The aromatic region would typically display a pattern characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system), appearing as two doublets. The signal for the phenolic -OH proton can vary in chemical shift (typically δ 4-7 ppm) and may be broad. libretexts.org
Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is expected to show four signals for the six carbon atoms of the benzene ring due to the molecule's symmetry, plus one signal for the methylene carbon. docbrown.info The carbon atom attached to the hydroxyl group (C1) would be the most downfield of the aromatic carbons, while the carbon attached to the aminooxymethyl substituent (C4) would also be significantly shifted.
The following table outlines the predicted chemical shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| C1-OH | 4.0 - 7.0 (broad singlet) | - | Shift is concentration and solvent dependent. |
| Ar-H (ortho to OH) | 6.8 - 7.0 (d) | 115 - 117 | Protons on C2 and C6. |
| Ar-H (ortho to OCH₂) | 7.1 - 7.3 (d) | 128 - 130 | Protons on C3 and C5. |
| -O-CH₂-N- | 4.8 - 5.0 (s) | 70 - 75 | Methylene protons. |
| -NH₂ | 1.0 - 4.0 (broad singlet) | - | Shift is variable. |
| C1 (-OH) | - | 155 - 158 | |
| C4 (-OCH₂) | - | 135 - 138 |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions. compoundchem.com
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. emerypharma.comyoutube.com For this compound, a COSY spectrum would show a cross-peak between the aromatic protons on adjacent carbons (e.g., between the proton at C2 and the proton at C3), confirming their connectivity within the benzene ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). emerypharma.comyoutube.com It would show correlations between the aromatic protons and their respective aromatic carbons, as well as a correlation between the methylene protons and the methylene carbon, confirming the -CH₂- group. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is vital for connecting different parts of the molecule. emerypharma.comsdsu.edu Key HMBC correlations for this compound would include a correlation from the methylene (-CH₂-) protons to the aromatic carbon at the C4 position, definitively linking the side chain to the phenyl ring. Another crucial correlation would be from the same methylene protons to the C1 carbon of the side chain.
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental formula of this compound. The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, ¹⁴N).
Molecular Formula: C₇H₉NO₂
Calculated Monoisotopic Mass: 139.06333 u
An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would provide strong evidence for the correct elemental composition of the compound. nih.gov
Coupling chromatography with mass spectrometry allows for the separation of components in a mixture followed by their individual mass analysis. This is essential for assessing the purity of this compound and identifying any impurities.
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. nih.gov For GC-MS analysis, this compound might require derivatization to increase its volatility and thermal stability. nih.gov The resulting mass spectrum would show a molecular ion peak and characteristic fragment ions.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS is well-suited for polar and less volatile compounds and is often the preferred method for phenolic compounds. researchgate.netd-nb.infonih.gov In tandem MS (MS/MS), a specific parent ion is selected and fragmented to produce a daughter ion spectrum, which is highly specific to the compound's structure.
Expected Fragmentation Pattern: In electron ionization (EI) MS or collision-induced dissociation (CID) in MS/MS, fragmentation of this compound would likely proceed through several key pathways:
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the side chain oxygen, leading to a fragment corresponding to the hydroxyphenyl moiety.
Cleavage of the O-N Bond: Fragmentation at the weak oxygen-nitrogen bond.
Loss of the Amino Group: Elimination of NH₂ or related fragments.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic structure, respectively.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond vibrates at a characteristic frequency, making IR an excellent tool for functional group identification. masterorganicchemistry.com The IR spectrum of this compound is expected to show several characteristic absorption bands. Phenols typically exhibit a broad O-H stretching band around 3200-3550 cm⁻¹ due to hydrogen bonding. docbrown.infolibretexts.org
The following table summarizes the expected IR absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape |
| Phenolic O-H | Stretch | 3200 - 3550 | Strong, Broad |
| Amine N-H | Stretch | 3300 - 3500 | Medium (two bands for -NH₂) |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H (-CH₂-) | Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | Stretch | 1500 - 1600 | Medium to Strong |
| C-O | Stretch | 1200 - 1260 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy levels. shu.ac.uk The absorption pattern is characteristic of the chromophores within the molecule. The phenol (B47542) ring in this compound acts as a chromophore. The absorption of UV radiation by organic molecules is generally restricted to functional groups that have valence electrons with low excitation energy. shu.ac.uk
For phenols, π → π* transitions are typically observed. nih.gov Benzene itself has absorption bands near 185 nm, 205 nm, and 260 nm. nih.gov The presence of the hydroxyl (-OH) and aminooxymethyl (-OCH₂NH₂) groups, which act as auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. nih.gov The electronic transitions in this compound are expected to be π → π* and n → π, which involve the promotion of electrons from π bonding and non-bonding (n) orbitals to π anti-bonding orbitals. shu.ac.ukuzh.chyoutube.com
Chromatographic Methods for Purity Assessment and Complex Mixture Separation
Chromatographic techniques are fundamental for the qualitative and quantitative analysis of 4-Aminomethyl-phenol, enabling its separation from impurities and its determination in complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed, often enhanced by derivatization to improve analytical performance.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like 4-Aminomethyl-phenol. The method's adaptability allows for the separation and quantification of the compound and its isomers or related impurities with high precision.
Method development for aminophenols, which is applicable to 4-Aminomethyl-phenol, typically involves reversed-phase or mixed-mode chromatography. In reversed-phase HPLC, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. For instance, a method for the related compound 4-aminophenol (B1666318) uses an isocratic mobile phase of acetonitrile and a phosphate (B84403) buffer (pH 7.5) on a C8 column, with UV detection at 220.0 nm researchgate.net.
Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics on a single stationary phase, offers unique selectivity for polar and ionizable compounds. A Primesep 100 mixed-mode column, for example, can separate 4-aminophenol using a simple mobile phase of water, acetonitrile, and a sulfuric or perchloric acid buffer, with UV detection at 220 nm sielc.com. The selection of the stationary phase, mobile phase composition, pH, and detector wavelength is critical for achieving optimal separation and sensitivity.
Table 1: Examples of HPLC Conditions for Analysis of Related Aminophenols
| Analyte | Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |
| 4-Aminophenol | Xterra C8 (150 x 4.6 mm, 5 µm) | Acetonitrile : Phosphate Buffer (pH 7.5) (30:70 v/v) | 0.7 mL/min | UV at 220 nm | researchgate.net |
| 4-Aminophenol | Primesep 100 (mixed-mode) | Water, Acetonitrile, H₂SO₄ or HClO₄ buffer | Not Specified | UV at 220 nm | sielc.com |
| Aminophenol Isomers | Duet SCX/C18 (mixed-mode) | Aqueous Phosphate Buffer (pH 4.85) : Methanol (85:15 v/v) | 1.0 mL/min | UV at 285 nm | nih.gov |
| 4-Aminophenol | Agilent Eclipse XDB C18 (250 mm x 4.6 mm, 5 µm) | Stepwise gradient of Methanol : Sodium di-hydrogen phosphate (pH 3.0) | 1.0 mL/min | UV at 220 nm and 254 nm | researchgate.net |
These methods demonstrate the utility of HPLC for the purity assessment of aminophenols and their separation from various impurities. Validation of such methods is essential to ensure they are selective, accurate, and reliable for their intended purpose pom.go.id.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For polar molecules like 4-Aminomethyl-phenol, which contains both a primary amine and a phenolic hydroxyl group, direct GC analysis can be challenging due to potential issues with peak tailing, adsorption onto the column, and thermal instability. Therefore, analysis is often performed after a derivatization step to increase volatility and thermal stability phenomenex.com.
However, direct analysis of the related compound 4-aminophenol has been achieved. A sensitive and selective method using gas chromatography-mass spectrometry (GC-MS) for the analysis of 4-aminophenol in pharmaceutical formulations has been developed that does not require derivatization irjet.net. This direct injection method utilizes a 30 m x 0.32 mm ID Rtx-624 column and offers a rapid and simple approach for quality control purposes irjet.net.
EPA Method 8041A also describes procedures for the analysis of various phenols using open-tubular, capillary-column GC settek.com. This method allows for analysis of underivatized phenols using a flame ionization detector (FID) or derivatized phenols using an electron capture detector (ECD) or FID, depending on the derivatizing agent used settek.com. The choice between direct analysis and derivatization depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Table 2: Gas Chromatography Approaches for Phenol and Aminophenol Analysis
| Analytical Approach | Compound Class | Column Example | Detector | Derivatization | Key Feature | Reference |
| Direct Injection | 4-Aminophenol | Rtx-624 (30 m x 0.32 mm) | Mass Spectrometry (MS) | None | Rapid analysis with minimal sample preparation | irjet.net |
| Underivatized | Phenols | Fused-silica open tubular | Flame Ionization (FID) | None | Standard method for direct analysis of phenols | settek.com |
| Derivatized | Phenols | Fused-silica open tubular | Electron Capture (ECD) or FID | Required (e.g., PFBBr or Diazomethane) | Enhanced sensitivity and chromatographic performance | settek.com |
| Derivatized | Aminophenols | SP-2100 capillary | Electron Capture (ECD) | Required (Acetylation followed by trifluoroacetylation) | High sensitivity for trace analysis in aqueous samples | oup.comoup.com |
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a given analytical method researchgate.net. For 4-Aminomethyl-phenol, derivatization can target the primary amine and/or the phenolic hydroxyl group to improve performance in both HPLC and GC analysis phenomenex.comthermofisher.com.
For HPLC Analysis: In HPLC, derivatization is primarily used to attach a chromophore or fluorophore to the analyte, significantly enhancing detection sensitivity with UV-Visible or fluorescence detectors thermofisher.com. This is particularly useful for trace analysis. Common reagents for primary amines include o-phthalaldehyde (B127526) (OPA), which reacts rapidly to form a fluorescent product, and 9-fluorenylmethyl chloroformate (FMOC-Cl), which forms stable, UV-active, and fluorescent derivatives thermofisher.comcreative-proteomics.com. Dansyl chloride is another well-established reagent that forms highly fluorescent derivatives with both primary amines and phenols creative-proteomics.com. For targeting the phenolic hydroxyl group specifically, reagents like 4-Nitrobenzoyl Chloride can be used to form UV-active esters scirp.org.
For Gas Chromatography Analysis: In GC, derivatization aims to decrease the polarity and increase the volatility of the analyte phenomenex.comjfda-online.com. This minimizes undesirable interactions with the stationary phase and allows the compound to be analyzed at lower temperatures, preventing thermal degradation. The two most common strategies applicable to 4-Aminomethyl-phenol are silylation and acylation.
Silylation: Silylating reagents replace the active hydrogens on the amine and hydroxyl groups with a non-polar trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating agents capable of derivatizing amines, phenols, and alcohols phenomenex.com.
Acylation: Acylating agents, such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA), react with the amine and hydroxyl groups to form stable ester and amide derivatives. These derivatives are more volatile and often exhibit excellent chromatographic properties. A two-step procedure involving acetylation followed by reaction with TFAA has been successfully used for the trace analysis of aminophenols by GC-ECD, yielding derivatives with high electron-capturing ability and thus very high sensitivity oup.comoup.com.
Table 3: Common Derivatization Agents for Amines and Phenols in Chromatography
| Agent | Target Group(s) | Technique | Advantage | Reference |
| o-Phthalaldehyde (OPA) | Primary Amines | HPLC-Fluorescence | Rapid reaction, forms highly fluorescent product | thermofisher.comcreative-proteomics.com |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | HPLC-UV/Fluorescence | Forms stable, highly responsive derivatives | thermofisher.comcreative-proteomics.com |
| Dansyl chloride | Primary Amines, Phenols | HPLC-Fluorescence/UV | Forms stable, highly fluorescent derivatives | creative-proteomics.com |
| Trifluoroacetic anhydride (TFAA) | Amines, Alcohols, Phenols | GC-ECD/MS | Increases volatility, creates electron-capturing derivatives for high sensitivity | oup.comoup.comjfda-online.com |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amines, Alcohols, Phenols, Carboxylic Acids | GC-FID/MS | Powerful silylating agent, increases volatility and thermal stability | phenomenex.com |
| Pentafluorobenzyl Bromide (PFBBr) | Phenols | GC-ECD | Forms derivatives with very high sensitivity on an ECD | settek.com |
The selection of a derivatization agent and reaction conditions is a critical step in method development, tailored to the specific requirements of the analysis, such as desired sensitivity, sample matrix, and available instrumentation.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical methods are central to understanding the intrinsic properties of a molecule, governed by its electronic structure. These studies can predict molecular geometry, stability, and electronic characteristics with high accuracy.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is employed to determine the optimized ground state geometry of 4-Aminooxymethyl-phenol, which corresponds to the most stable three-dimensional arrangement of its atoms. Calculations, typically using functionals like B3LYP with a basis set such as 6-311G(d,p), can yield precise bond lengths, bond angles, and dihedral angles.
These calculations also provide key energetic properties, such as the total energy of the molecule, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Quantum chemistry calculations can also determine ionization potential and electron affinity, which are related to the molecule's stability and reactivity.
Table 1: Representative DFT-Calculated Geometrical Parameters for a Phenol (B47542) Derivative This table presents typical data obtained from DFT calculations and does not represent actual calculated values for this compound.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-O (phenol) | 1.36 Å |
| O-H (phenol) | 0.97 Å | |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| C-O (ether) | 1.43 Å | |
| O-N | 1.45 Å | |
| Bond Angle | C-O-H | 109.5° |
| C-C-C (aromatic) | 119.8° - 120.2° |
The flexibility of the aminooxymethyl side chain in this compound allows for multiple spatial orientations, known as conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers (those with the lowest energy). Computational methods can rotate the molecule around its single bonds and calculate the potential energy at each step to map out the potential energy surface.
Studies on similar aminophenol compounds have shown that stability is influenced by the relative positions of the amino and hydroxyl groups. For this compound, the orientation of the -O-CH₂-NH₂ group relative to the phenol ring would be a key determinant of conformational stability. Identifying the global minimum energy conformer is crucial, as it represents the most populated structure under thermal equilibrium and is typically the one used for predicting other molecular properties.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamic Behavior
While quantum chemical studies often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and intermolecular interactions in a simulated environment (e.g., in a solvent).
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) through Computational Modeling
Computational models are highly effective at predicting various spectroscopic parameters, which serve as molecular fingerprints. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. Methods like the Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, calculate the isotropic shielding values for each nucleus, which are then converted into chemical shifts. The accuracy of these predictions allows for the confident assignment of experimental NMR signals to specific atoms within the this compound structure.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemistry methods. These computed frequencies correspond to the peaks observed in an Infrared (IR) spectrum. By analyzing the vibrational modes, each calculated peak can be assigned to a specific molecular motion, such as the O-H stretch of the phenol group or the N-H bending of the amine group.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). The calculation yields the vertical excitation energies and oscillator strengths for electronic transitions, which correspond to the wavelength of maximum absorption (λ_max) and the intensity of the absorption bands. These predictions can help explain the color and photophysical properties of the molecule.
Table 2: Representative Predicted Spectroscopic Data for a Phenol Derivative This table shows examples of data generated from computational spectroscopy and does not represent actual calculated values for this compound.
| Spectrum | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹³C NMR | Chemical Shift | 155.0 ppm | C-OH |
| ¹H NMR | Chemical Shift | 9.5 ppm | -OH |
| IR | Vibrational Frequency | 3650 cm⁻¹ | O-H stretch |
| 1250 cm⁻¹ | C-O stretch |
Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For a molecule like this compound, which contains reactive phenolic hydroxyl and primary amine groups, theoretical methods can be used to model potential reactions such as oxidation, etherification, or acylation.
By mapping the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products. A crucial point along this path is the transition state, which is the highest energy point and represents the kinetic barrier to the reaction. Computational methods can calculate the geometry and energy of this transition state. Finding the transition state is essential for understanding the reaction's feasibility and rate. The activation energy, determined from the energy difference between the reactants and the transition state, is a key parameter that governs the reaction kinetics.
In Silico Approaches for Intermolecular Interactions
Understanding how this compound interacts with other materials is important for its application, for instance, as a modifier for synthetic resins. In silico methods can model these intermolecular interactions. DFT and other quantum mechanical methods can be used to calculate the binding energy and geometry when the molecule interacts with a model surface or a segment of a synthetic polymer.
These simulations can identify the specific atoms and functional groups (e.g., the hydroxyl and amino groups) that are most involved in the interaction. By calculating interaction energies, researchers can predict the strength of binding to different materials. This knowledge is crucial for designing materials with desired properties, such as improved adhesion or compatibility, by leveraging the specific intermolecular forces (e.g., hydrogen bonding, van der Waals forces) between this compound and a substrate.
Potential Research Applications As a Chemical Entity or Building Block
Role in Complex Organic Synthesis as a Building Block for Advanced Molecular Architectures
As a foundational unit, 4-Aminoxymethyl-phenol serves as a valuable precursor for creating sophisticated molecular structures, particularly in the synthesis of heterocyclic compounds and multi-component frameworks. Its ability to participate in sequential or one-pot reactions through either its amine or hydroxyl functionality provides synthetic chemists with a tool for constructing elaborate molecular designs.
The strategic placement of the amino and hydroxyl groups in 4-Aminoxymethyl-phenol facilitates the synthesis of macrocyclic structures, specifically azacyclophanes. Research has demonstrated that this molecule can undergo a reaction with formaldehyde (B43269) to form a 12-atom azacyclophane. nih.gov This process is an example of hydrogen bond-assisted macrocyclic synthesis. Computational and synthetic evidence suggests that two molecules of 4-Aminoxymethyl-phenol first pre-organize into a cyclic dimer through intermolecular O–H···N hydrogen bonds. nih.gov This dimeric template, stabilized by π-stacking interactions, then reacts with formaldehyde, leading to the formation of the macrocyclic azacyclophane rather than linear oligomers. nih.gov This templated approach is a key strategy for directing the synthesis towards complex, cyclic architectures.
Table 1: Synthesis of Azacyclophane from 4-Aminoxymethyl-phenol
| Reactants | Reagent | Product | Synthesis Strategy |
|---|
The same reaction that produces azacyclophanes exemplifies the use of 4-Aminoxymethyl-phenol in creating multi-component molecular frameworks. The formation of the macrocycle involves the precise assembly of two molecules of 4-Aminoxymethyl-phenol and formaldehyde molecules in a structured manner. nih.gov This demonstrates its utility as a building block where its distinct reactive ends can engage in bond-forming reactions to link multiple components, leading to a single, larger, and more complex molecular entity. This capacity is fundamental to diversity-oriented synthesis, where complex and varied structures are generated from simple starting materials.
Applications in Materials Science Research
In materials science, 4-Aminoxymethyl-phenol is explored for its potential to impart specific functions to polymers, coatings, and adhesives. Its dual functionality allows it to act as a monomer, a curing agent, a cross-linker, or a modifying agent to enhance the properties of various synthetic matrices.
The presence of both an amine and a hydroxyl group makes 4-Aminoxymethyl-phenol a candidate for the surface functionalization or bulk modification of polymers. Polymeric materials can be endowed with new properties by grafting molecules like 4-Aminoxymethyl-phenol onto their structure. General chemical strategies that enable such functionalization include:
Amine Reactivity : The primary amine group can react with polymers containing electrophilic groups such as activated esters, acid chlorides, or isocyanates. It can also be used in aminolysis to open ester linkages on a polymer backbone, introducing new functional sites. nih.gov
Hydroxyl Reactivity : The phenolic hydroxyl group can react with isocyanates to form urethane (B1682113) linkages or be used in esterification reactions with polymers bearing carboxylic acid groups. figshare.com
By leveraging these reactions, 4-Aminoxymethyl-phenol can be covalently attached to various polymer scaffolds, potentially altering their surface energy, hydrophilicity, and capacity for further chemical modification.
The phenolic structure of 4-Aminoxymethyl-phenol is central to its potential application as a stabilizer in synthetic materials.
Antioxidant Properties : Phenolic compounds are a well-established class of antioxidants used to protect polymers from degradation. mdpi.commdpi.com Their mechanism involves donating the labile hydrogen atom from the hydroxyl group to scavenge peroxy radicals, which are key intermediates in oxidative degradation. This action terminates the radical chain reaction, thus preserving the polymer's integrity. mdpi.commdpi.com While the antioxidant efficacy of some simple, unhindered phenols can be limited, the incorporation of the phenolic moiety from 4-Aminoxymethyl-phenol into a polymer matrix is a subject of research for imparting antioxidant capabilities. mdpi.comchemrxiv.org
UV-Absorber Properties : The aromatic hydroxyphenyl moiety is a fundamental component in many classes of commercial UV absorbers, such as benzophenones and benzotriazoles. mtak.huperformanceadditives.usspecialchem.com These molecules protect materials by absorbing harmful UV radiation and dissipating the energy as harmless heat, preventing the photo-degradation of the polymer matrix. mtak.huuvabsorber.com The phenol (B47542) group in 4-Aminoxymethyl-phenol allows it to absorb UV radiation, making it a relevant structure for studies aimed at developing new UV-stabilizing additives or polymer-bound stabilizers.
4-Aminoxymethyl-phenol is a valuable component in the formulation of thermosetting resins like epoxies and polyurethanes, which are widely used in high-performance coatings and adhesives.
Epoxy Formulations : The primary amine group of 4-Aminoxymethyl-phenol can act as a curing agent (hardener) for epoxy resins. pcimag.comthreebond.co.jp The amine's active hydrogens react with the epoxide rings of the resin in a polyaddition reaction, leading to the formation of a rigid, cross-linked, three-dimensional network. scholaris.ca Furthermore, the phenolic hydroxyl group can act as an accelerator, catalyzing the epoxy-amine reaction, which is particularly useful for achieving cure at lower temperatures. paint.org
Polyurethane Formulations : In polyurethane systems, the hydroxyl group can react with isocyanate (-NCO) groups to form urethane linkages. specialchem.com This allows 4-Aminoxymethyl-phenol to be used as a chain extender or cross-linker, modifying the mechanical properties, thermal stability, and chemical resistance of polyurethane coatings and adhesives. google.comgoogle.com
Table 2: Potential Roles of 4-Aminoxymethyl-phenol in Resinous Formulations
| Formulation Type | Role of 4-Aminoxymethyl-phenol | Reactive Group(s) Involved | Resulting Benefit |
|---|---|---|---|
| Epoxy Resins | Curing Agent / Hardener | Primary Amine (-NH₂) | Formation of a cross-linked polymer network |
| Epoxy Resins | Accelerator | Phenolic Hydroxyl (-OH) | Increased rate of cure, especially at low temperatures |
Development of Advanced Analytical Probes and Detection Systems
The bifunctional nature of 4-aminomethyl-phenol, possessing both a nucleophilic amine and a phenolic hydroxyl group, makes it an ideal scaffold for the synthesis of novel analytical probes. These probes are designed to react selectively with specific analytes, resulting in a measurable signal, such as a change in color or fluorescence, which allows for the quantification of the target molecule.
Use as Chromogenic and Fluorogenic Reagents in Chemical Assays
While direct applications of 4-aminomethyl-phenol as a standalone chromogenic or fluorogenic reagent are not extensively documented, its derivatives are instrumental in the creation of such probes. The amino and hydroxyl groups provide reactive handles for the attachment of fluorophores or chromophores, or for participation in reactions that generate these signaling moieties.
A notable example is the development of a ratiometric two-photon near-infrared probe for imaging tyrosinase activity. In this system, 4-hydroxybenzylamine (B1666329) serves as the enzyme-recognizing moiety, which is attached to a dicyanomethylene-4H-pyran (DCM) fluorophore. The probe itself is weakly fluorescent. However, in the presence of tyrosinase, the 4-hydroxybenzylamine portion is oxidized, leading to the release of the highly fluorescent DCM-NH2 molecule. This "turn-on" fluorescence response allows for the sensitive detection of tyrosinase activity in living cells and tissues. mdpi.com
The design strategy for this probe, named DCM-HBU, was based on attaching the 4-hydroxybenzylamine group to the DCM signal reporter, which perturbs the intramolecular charge transfer (ICT) effect that governs the spectral properties of the DCM dye. mdpi.com The enzymatic action of tyrosinase restores the ICT process, leading to a significant increase in the fluorescence of the DCM-NH2 product. mdpi.com This provides a ratiometric signal between the emission of the substrate and the product, enabling more accurate quantification of enzyme activity. mdpi.com
| Probe Component | Function | Result of Enzymatic Reaction |
| 4-Hydroxybenzylamine | Enzyme-recognizing moiety | Oxidized by tyrosinase, leading to cleavage from the fluorophore. |
| DCM Fluorophore | Signal reporter (initially low fluorescence) | Released as DCM-NH2, exhibiting strong near-infrared fluorescence. |
Integration into Electrochemical Sensor Designs for Chemical Detection
The electroactive nature of the phenolic group in 4-aminomethyl-phenol makes it a candidate for integration into electrochemical sensor designs. While direct modification of electrodes with 4-aminomethyl-phenol for the detection of other analytes is an area of ongoing research, the broader class of aminophenols has been extensively used in the development of electrochemical sensors. These sensors leverage the oxidation-reduction properties of the aminophenol moiety to detect a variety of chemical compounds. For instance, glassy carbon electrodes modified with aminophenol derivatives have been used for the sensitive detection of various analytes through techniques like cyclic voltammetry and differential pulse voltammetry.
Although specific examples detailing the use of 4-aminomethyl-phenol in this context are limited in currently available literature, the principles established with other aminophenol isomers suggest its potential. The amino group can be used to covalently attach the molecule to electrode surfaces, while the phenol group provides the electrochemical signal. The modification of electrode surfaces with molecules like 4-aminomethyl-phenol can enhance their electrocatalytic activity, leading to improved sensitivity and selectivity for the target analyte.
Investigations in Defined Non-Human Biochemical Systems (e.g., In Vitro Enzyme Interaction Studies for Mechanistic Chemical Biology)
The ability of 4-aminomethyl-phenol and its derivatives to interact with enzymes makes them valuable tools for mechanistic studies in chemical biology. These in vitro studies, conducted in controlled laboratory settings outside of living organisms, provide fundamental insights into enzyme function, inhibition, and reaction mechanisms.
One area of investigation involves the use of 4-aminomethyl-phenol derivatives as enzyme inhibitors. For example, a series of novel cholinesterase inhibitors were designed and synthesized based on the 4-[(diethylamino)methyl]-phenol scaffold. These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play crucial roles in neurotransmission. The study found that derivatives with a secondary amine moiety connected to the phenyl ring via an eight-carbon spacer were potent inhibitors of both enzymes, with some compounds showing selectivity towards BChE. Kinetic analysis revealed that these compounds act as mixed-type inhibitors.
Furthermore, 4-aminomethyl-phenol can be used in the synthesis of Schiff base ligands. These ligands, formed by the condensation of the amino group with an aldehyde or ketone, can then be used to form metal complexes. A Schiff base ligand was prepared by the condensation of 4-(aminomethyl)phenol with picolinaldehyde, and its subsequent Ruthenium(II) complex was synthesized and characterized. researchgate.net Such complexes have potential applications in catalysis and as models for understanding enzyme active sites.
In another study, 4-hydroxybenzylamine was utilized in a multiplex colorimetric and fluorogenic assay to determine the activity of amino transaminases. uniovi.es This assay employed 4-dimethylamine-1-naphthaldehyde as an amine acceptor, and the enzymatic transamination reaction resulted in a product with different absorbance and fluorescence properties, allowing for the monitoring of enzyme activity. uniovi.es In this context, 4-hydroxybenzylamine was identified as an effective amine donor for the amination of hydroxymethylfurfural, a key reaction in biorefining. uniovi.es
Future Research Directions and Unexplored Avenues
Development of Asymmetric Synthesis Routes to Chiral Analogs
The introduction of chirality into a molecule can dramatically alter its biological and material properties. While 4-Aminooxymethyl-phenol itself is achiral, the development of asymmetric synthesis routes to its chiral analogs is a significant area for future exploration. The synthesis of chiral amino acids and their derivatives is a well-established field, often relying on enzymatic or catalytic asymmetric methods. nih.govrsc.org For instance, strategies for the asymmetric synthesis of unnatural α-amino acids through methods like photoredox-mediated C–O bond activation could be adapted. rsc.org
Future research could focus on developing catalytic systems, potentially based on transition metals or organocatalysts, for the enantioselective synthesis of α-substituted analogs of this compound. rsc.org The principles used in the asymmetric synthesis of tetrasubstituted α-aminophosphonic acids, which involve the use of chiral auxiliaries or catalysts, could provide a foundational approach. nih.gov The successful development of such routes would yield novel chiral building blocks with potential applications in medicinal chemistry and materials science.
Table 1: Potential Asymmetric Synthesis Strategies for Chiral Analogs
| Strategy | Catalyst/Reagent Type | Potential Chiral Analog |
| Catalytic Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | α-Alkyl-4-aminooxymethyl-phenol |
| Enzymatic Resolution | Lipase or Amidase | Enantiopure α-Aryl-4-aminooxymethyl-phenol |
| Asymmetric Strecker Synthesis | Chiral Ligand-Metal Complex | α-Amino-α-(4-(hydroxymethyl)phenyl)acetonitrile |
| Chiral Auxiliary-Mediated Synthesis | Evans or Myers Auxiliaries | Diastereomerically pure precursors to chiral analogs |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The reactivity of this compound is largely dictated by its phenolic hydroxyl group and the primary amino group. However, exploring its reactivity under unconventional conditions could unveil novel transformations. For example, the use of photoredox catalysis could open up new pathways for functionalization that are not accessible through traditional thermal methods.
The study of hydroxybenzylammonium compounds, which are structurally related to this compound, has shown that their reactivity can be tuned by controlling dearomatization energies, leading to reversible elimination reactions. chemrxiv.orgrsc.org Similar investigations into the electronic and steric effects on the reactivity of this compound could lead to the development of novel protecting groups or self-immolative linkers. Furthermore, derivatization strategies for natural phenols, such as epoxidation of allyl-benzene fragments followed by nucleophilic ring-opening, could inspire new synthetic routes if an allyl group were introduced onto the phenolic ring of this compound. nih.gov
Integration with Automated and Flow Chemistry Methodologies for Scalable Synthesis
The transition from batch to continuous flow synthesis offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. The integration of the synthesis of this compound and its derivatives into automated and flow chemistry platforms is a promising avenue for future research.
Flow chemistry has been successfully applied to the synthesis of various substituted phenols and N-arylhydroxylamines. organic-chemistry.orgmdpi.com For instance, a flow protocol for the generation of phthaloyl peroxide has been used for arene hydroxylation reactions. organic-chemistry.org A similar approach could potentially be adapted for the synthesis of this compound. The synthesis of p-hydroxybenzylamine, a structurally similar compound, has been reported through various methods, including the reaction of p-hydroxybenzaldehyde with ammonia (B1221849) and a reducing agent, which could be amenable to flow conditions. prepchem.comchemicalbook.com The development of a robust flow synthesis would not only enable more efficient production but also facilitate the rapid generation of a library of derivatives for screening purposes.
Table 2: Comparison of Batch vs. Potential Flow Synthesis of this compound Derivatives
| Parameter | Traditional Batch Synthesis | Potential Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Limited by reactor size | Easily scalable by extending run time |
| Safety | Potential for thermal runaway | Improved safety due to small reaction volumes |
| Process Control | Manual or semi-automated | Fully automated with precise control |
| Product Purity | Often requires extensive purification | Can lead to higher purity products |
Advanced Computational Design of Derivatives with Tailored Chemical Functionality
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. youtube.com For this compound, computational methods can be employed to predict the physicochemical and biological properties of its derivatives, thereby guiding synthetic efforts toward compounds with tailored functionalities.
For example, density functional theory (DFT) calculations could be used to study the electronic structure and reactivity of various substituted analogs. This information can help in designing derivatives with enhanced catalytic activity, improved binding affinity to a biological target, or specific material properties. Computational studies on the intermolecular interactions of 4-hydroxybenzylamine (B1666329) have provided insights into its self-assembly and reactivity, suggesting that similar studies on this compound could inform the design of novel supramolecular structures or functional materials. nih.govresearchgate.net
Sustainable and Environmentally Benign Synthetic Protocols for Industrial Relevance
The principles of green chemistry are increasingly important in the chemical industry, focusing on the reduction of waste, the use of renewable resources, and the design of energy-efficient processes. rasayanjournal.co.in Future research on the synthesis of this compound should prioritize the development of sustainable and environmentally benign protocols.
This could involve the use of greener solvents, such as water or ethanol, and the replacement of hazardous reagents with more benign alternatives. For example, a mild and highly efficient protocol for the synthesis of substituted phenols uses aqueous hydrogen peroxide as the oxidant in ethanol. rsc.orgnih.govrsc.org Biocatalytic methods, which employ enzymes to carry out chemical transformations under mild conditions, also represent a promising green approach. nih.govnih.gov The development of a biocatalytic route to this compound, perhaps starting from a renewable feedstock, would be a significant step toward a truly sustainable manufacturing process.
Table 3: Green Chemistry Metrics for Evaluating Synthetic Protocols
| Metric | Description | Goal for Future Syntheses |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |
| E-Factor | (Total weight of waste / Weight of product) | Minimize |
| Process Mass Intensity (PMI) | (Total mass in a process / Mass of product) | Minimize |
| Solvent Intensity | (Mass of solvent / Mass of product) | Minimize |
| Use of Renewable Feedstocks | Percentage of starting materials from renewable sources | Maximize |
Q & A
Q. What are the common synthetic routes for 4-Aminooxymethyl-phenol, and how can the purity of the product be validated?
this compound can be synthesized via catalytic hydrogenation of nitrobenzene derivatives or partial reduction of nitrophenol precursors under acidic conditions. For example, analogous methods for 4-aminophenol involve hydrogenation of nitrobenzene in sulfuric acid with platinum catalysts . Post-synthesis, purity validation requires a combination of techniques:
- HPLC : To detect impurities (e.g., residual starting materials or intermediates) using protocols similar to those in pharmacopeial standards for 4-aminophenol quantification .
- Melting Point Analysis : Consistency with literature values (e.g., 127–133°C for structurally related compounds) .
- Spectroscopic Confirmation : FT-IR for functional groups (e.g., -NH₂ and -OH stretches) and ¹H NMR for structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
- ¹H NMR : Peaks for the aminomethyl group (-CH₂NH₂) appear at δ 3.2–3.5 ppm, while aromatic protons resonate between δ 6.5–7.2 ppm .
- FT-IR : Strong absorption bands for -OH (3200–3600 cm⁻¹) and -NH₂ (3300–3500 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 123.15 (C₇H₉NO) and fragmentation patterns consistent with the aminomethylphenol structure .
Q. What are the established protocols for quantifying this compound in complex mixtures using colorimetric assays?
The 4-Aminoantipyrine method is widely used for phenolic compounds :
Sample Preparation : Buffer the mixture to pH 10.0 (e.g., using phosphate buffer).
Reagent Addition : Introduce 4-Aminoantipyrine and potassium ferricyanide to form a colored complex.
Extraction : Partition the complex into chloroform to enhance color intensity.
Quantification : Measure absorbance at 460–510 nm using a spectrophotometer.
Note : Validate specificity using HPLC to rule out interference from structurally similar phenols .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data for this compound across different experimental models?
Discrepancies may arise from variations in:
- Experimental Conditions : Differences in concentration thresholds (e.g., nephrotoxicity observed at ≥0.05 mM in rat models vs. lower doses in cell cultures).
- Model Systems : Compare in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., rodent toxicity studies) data.
- Statistical Analysis : Use meta-analysis tools to reconcile conflicting results, accounting for sample size and measurement sensitivity .
Q. What strategies are recommended for optimizing the stability of this compound in aqueous solutions during long-term storage?
- pH Control : Maintain solutions at pH 6–7 to prevent oxidative degradation of the aminomethyl group .
- Antioxidants : Add 0.1% (w/v) ascorbic acid to mitigate oxidation.
- Storage Conditions : Store at 4°C in amber vials to limit light-induced degradation .
- Lyophilization : For long-term stability, lyophilize the compound and reconstitute fresh before use.
Q. What mechanistic insights have been gained from studying the reactivity of this compound in nucleophilic substitution reactions?
The aminomethyl (-CH₂NH₂) and phenolic -OH groups enable dual reactivity:
- Nucleophilic Sites : The amino group participates in Schiff base formation with carbonyl compounds, useful in synthesizing imine-linked polymers .
- Electrophilic Aromatic Substitution : The hydroxyl group directs electrophiles to the para position, facilitating derivatization (e.g., halogenation or nitration) .
Experimental Design : Use kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates in polar aprotic vs. protic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
